2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzylamine with a suitable diketone or aldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fused ring system .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: This compound shares a similar fused ring system but with different substituents, leading to variations in its chemical and biological properties.
1,3-Dimethyl-2-phenylbenzimidazoline: Another related compound with a similar core structure but distinct functional groups.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the resulting electronic and steric effects.
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydropyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-12(2)7-11-13-9-5-3-4-6-10(9)14(11)8-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
LXLNBCGVGMKSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3N2C1)C |
Origin of Product |
United States |
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